N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazino]propanamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazino]propanamide typically involves multiple steps. One common method involves the reaction of cyclohexylamine with 3-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazine to form an intermediate. This intermediate is then reacted with 4-methoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazino]propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazino]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-hydroxybenzylidene)hydrazino]propanamide
- N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-chlorobenzylidene)hydrazino]propanamide
Uniqueness
N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazino]propanamide is unique due to the presence of the methoxy group on the benzylidene moiety, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C24H28N4O4S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-cyclohexyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(4-methoxyphenyl)methylideneamino]amino]propanamide |
InChI |
InChI=1S/C24H28N4O4S/c1-32-20-13-11-18(12-14-20)17-25-28(16-15-23(29)26-19-7-3-2-4-8-19)24-21-9-5-6-10-22(21)33(30,31)27-24/h5-6,9-14,17,19H,2-4,7-8,15-16H2,1H3,(H,26,29)/b25-17+ |
InChI Key |
XKYFDOGFHLRBNO-KOEQRZSOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.